molecular formula C9H8N4O B12911063 1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2055-53-0

1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12911063
CAS No.: 2055-53-0
M. Wt: 188.19 g/mol
InChI Key: KKMWZYGXSLNVAD-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their broad range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction typically involves the use of copper(I) catalysts to facilitate the formation of the triazole ring. The process is efficient and yields high purity products.

Industrial Production Methods: Industrial production of 1-phenyl-1H-1,2,3-triazole-4-carboxamide often involves the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate . This method is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Comparison with Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
  • 1-Phenyl-3-hydroxy-1,2,4-triazole
  • 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Comparison: 1-Phenyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of stability and reactivity. Unlike its analogs, it exhibits a broader range of biological activities and higher chemical stability, making it a more versatile compound for various applications .

Properties

CAS No.

2055-53-0

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C9H8N4O/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,14)

InChI Key

KKMWZYGXSLNVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)N

Origin of Product

United States

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